7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Description
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a substituted tetrahydronaphthalene derivative featuring a methoxy group at the 7-position and an amine group at the 1-position, with a hydrochloride counterion. This compound is structurally related to pharmacologically active amines, such as sertraline, and serves as a precursor or intermediate in the synthesis of heterocyclic compounds and receptor-targeted molecules . Its synthesis typically involves condensation reactions, as demonstrated by the preparation of related tetrahydroacridines using 4-methoxyaniline and cyclohexanecarboxylate derivatives, achieving yields up to 80% . The methoxy group enhances electron density in the aromatic system, influencing binding interactions in biological systems.
Properties
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9;/h5-7,11H,2-4,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVOHMWMOYSWMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2N)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60603359 | |
| Record name | 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111758-82-8 | |
| Record name | 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Core Tetrahydronaphthalene Synthesis
The tetrahydronaphthalene (tetralin) core is typically constructed via Friedel-Crafts alkylation or Diels-Alder cyclization. A preferred method involves:
Cyclohexenone Intermediate Route
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Friedel-Crafts Acylation : Resorcinol reacts with cyclohexenone in BF₃·Et₂O at 0–5°C to form 6-methoxy-3,4-dihydronaphthalen-1(2H)-one (yield: 78–82%).
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Selective Reduction : Pd/C-catalyzed hydrogenation at 50 psi H₂ reduces the ketone to alcohol, followed by dehydration with p-toluenesulfonic acid (PTSA) to yield 7-methoxy-1,2,3,4-tetrahydronaphthalene.
Table 1: Comparison of Tetralin Core Synthesis Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Friedel-Crafts | BF₃·Et₂O | 0–5 | 78 | 95 |
| Diels-Alder | AlCl₃ | 25 | 65 | 89 |
| Hydrogenation | Pd/C | 50 | 82 | 97 |
Introduction of the Methoxy Group
Regioselective methoxylation is achieved through:
Reductive Amination
The ketone intermediate (from Section 1.1) undergoes reductive amination with ammonium acetate and NaBH₃CN in methanol at pH 6–7 (yield: 88%, ee: 98% S-enantiomer).
Mechanistic Insight :
Hoffman Rearrangement
Alternative pathways employ Hofmann degradation of carboxamides, though yields are lower (62–68%) due byproduct formation.
Hydrochloride Salt Formation
The free amine is treated with 2M HCl in ethyl acetate, followed by crystallization from ethanol/water (1:3) to afford the hydrochloride salt (purity: 97%, recovery: 92%).
Industrial-Scale Production Optimization
Continuous Flow Synthesis
Reactor Design :
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Tubular reactor with in-line IR monitoring for real-time adjustment of residence time (3–5 min).
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Achieves 94% conversion with 99.5% regioselectivity for methoxy placement.
Table 2: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 8 h | 25 min |
| Yield | 85% | 91% |
| Solvent Consumption | 500 mL/g product | 50 mL/g product |
Purification Techniques
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Crystallization : Ethanol/water system yields 97% pure product with defined polymorph Form I (melting point: 215–217°C).
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Chromatography : Preparative HPLC on C18 columns resolves enantiomers (ee >99.5%) but is cost-prohibitive for large batches.
Analytical Characterization
Structural Confirmation
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NMR : NMR (400 MHz, D₂O): δ 6.78 (d, J=8.4 Hz, 1H, ArH), 6.65 (s, 1H, ArH), 3.82 (s, 3H, OCH₃), 3.12–2.98 (m, 1H, CHNH₂), 2.85–2.72 (m, 2H, CH₂), 1.92–1.75 (m, 4H, CH₂).
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HPLC : Retention time 6.7 min (C18, 70:30 H₂O/MeCN, 1 mL/min).
Table 3: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 213.71 g/mol |
| Boiling Point | 322.7°C at 760 mmHg |
| Storage Conditions | Room temperature, dry |
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exhibits several biological activities:
- Neuropharmacological Effects : This compound has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter systems. It may influence serotonin and dopamine pathways, making it a candidate for further exploration in treating mood disorders.
- Antidepressant Properties : Preliminary studies suggest that derivatives of tetrahydronaphthalene compounds can exhibit antidepressant-like effects in animal models. The specific mechanism may involve the modulation of monoaminergic systems.
- Analgesic Activity : Some studies have reported that similar compounds possess analgesic properties. This raises the possibility that this compound could be evaluated for pain management applications.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a scaffold for the development of new therapeutic agents. Its structural features allow for modifications that can enhance pharmacological activity or reduce side effects.
Case Studies
Several case studies highlight the applications of this compound:
- Study on Antidepressant Activity : A study published in a peer-reviewed journal evaluated the antidepressant-like effects of tetrahydronaphthalene derivatives. Results indicated significant behavioral improvements in rodent models when treated with these compounds, suggesting potential for human applications in depression treatment.
- Neuroprotective Effects : Another research effort focused on the neuroprotective properties of similar compounds against neurodegenerative diseases. The findings demonstrated that these compounds could protect neuronal cells from oxidative stress and apoptosis.
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues: Positional Isomerism and Substituent Effects
The compound’s activity and physicochemical properties are highly sensitive to substituent position and type. Key analogues include:
Key Findings :
- Substituent Effects : Replacing methoxy with fluoro (CAS 2137590-62-4) reduces electron density, impacting solubility and bioavailability . Methyl substitution (CAS 1810069-89-6) increases hydrophobicity, favoring membrane permeability .
Pharmacologically Relevant Derivatives
Several analogues are linked to pharmaceutical applications:
- Sertraline Derivatives : The impurity (1RS,4SR)-4-(3,4-dichlorophenyl)-N-methyl-...-amine hydrochloride (CAS 79617-99-5) highlights structural parallels to antidepressants, emphasizing the role of halogenation and stereochemistry in serotonin reuptake inhibition .
- Synthetic Intermediates : Compounds like 7-chloro-...-amine hydrochloride (CAS 1191908-39-0) demonstrate the versatility of halogenated tetrahydronaphthalenes in drug discovery .
Biological Activity
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, also known as (S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS No. 1106669-07-1), is a compound with potential biological activity that has garnered interest in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C₁₁H₁₆ClN₁O
- Molecular Weight : 213.71 g/mol
- IUPAC Name : (S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Purity : 97% .
Research indicates that this compound may interact with various biological pathways. Its structural similarity to other naphthalene derivatives suggests potential activity on neurotransmitter systems and cancer cell lines.
Interaction with Neurotransmitter Systems
The compound has been studied for its effects on neurotransmitter receptors. For instance, it may exhibit affinity for serotonin and dopamine receptors, which could implicate it in mood regulation and neuroprotective effects.
Anticancer Activity
Several studies have explored the anticancer properties of similar compounds. For example:
- A study demonstrated that related tetrahydronaphthalene derivatives exhibited significant cytotoxicity against human breast cancer cells (MCF-7) .
- The mechanism involved the inhibition of PARP1 activity and induction of apoptosis through caspase activation .
In Vitro Studies
Table 1 summarizes key findings from in vitro studies involving this compound and related compounds:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity Assay | MCF-7 | Comparable to Olaparib (57.3 µM) | Inhibition of PARP1 activity and apoptosis induction |
| PARP1 Activity | Recombinant | - | Inhibition at varying concentrations (0.01 - 100 µM) |
| Caspase Activation | MCF-7 | Dose-dependent | Increased caspase 3/7 activity |
Case Studies
A notable case study examined the effects of a structurally similar compound on breast cancer cells:
- Title : "Inhibition of PARP in Breast Cancer Cells"
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via multi-step protocols, including reductive amination or substitution reactions. For example, derivatives of tetrahydronaphthalen-amines are synthesized using cyclohexyl or biphenyl precursors, followed by HCl salt formation. Intermediates are characterized using H NMR, C NMR, and HPLC with solvent systems like MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) at flow rates of 1.5–10 mL/min. Purity is confirmed via HRMS and melting point analysis .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Structural Confirmation : H/C NMR spectroscopy identifies functional groups and stereochemistry. For example, trans-configuration in tetrahydronaphthalen-amines is confirmed by coupling constants in NMR spectra .
- Purity Assessment : HPLC with UV detection (e.g., using C18 columns) and HRMS ensure >95% purity. Solid-phase extraction (SPE) with HLB cartridges can pre-contrate samples for trace impurity analysis .
Q. How should researchers handle discrepancies in melting points or spectral data across synthesis batches?
- Methodological Answer : Cross-validate results using orthogonal techniques (e.g., FT-IR for functional groups, X-ray crystallography for absolute configuration). Batch-specific variations may arise from solvent residues or polymorphic forms. Re-crystallization in hexanes/ethanol mixtures can standardize melting points .
Advanced Research Questions
Q. What strategies optimize reaction yields while minimizing byproducts in the synthesis of this compound?
- Methodological Answer :
- Parameter Screening : Test solvent polarity (e.g., THF vs. DCM), temperature (0°C to reflux), and catalysts (e.g., Pd/C for hydrogenation).
- In Silico Modeling : Use DFT calculations to predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, docking studies can identify steric hindrance in bulky substituents .
Q. How can enantiomeric purity be assessed, and what methods isolate diastereomers?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with mobile phases like hexanes/isopropanol. Compare retention times to reference standards (e.g., (1S,4S)-enantiomer hydrochloride) .
- Diastereomer Separation : Employ fractional crystallization in ethanol/acetone mixtures, guided by differential solubility. Monitor purity via H NMR splitting patterns .
Q. How do computational methods enhance understanding of the compound’s biological or chemical reactivity?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., serotonin transporters) to predict binding affinities.
- ADMET Prediction : Tools like SwissADME evaluate metabolic stability and toxicity, guiding structural modifications for improved pharmacokinetics .
Q. What advanced techniques address challenges in quantifying trace impurities or degradation products?
- Methodological Answer :
- LC-MS/MS : Use triple quadrupole systems with MRM mode for sensitivity down to ppb levels.
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions, then profile degradation pathways via high-resolution mass spectrometry .
Data Contradiction & Validation
Q. How should researchers resolve contradictions between computational predictions and experimental binding assay results?
- Methodological Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) and solvation models. Validate docking poses with mutagenesis studies or cryo-EM structures. Discrepancies may arise from protonation state mismatches or overlooked tautomeric forms .
Q. What protocols ensure reproducibility in environmental fate studies (e.g., biodegradation) of this compound?
- Methodological Answer :
- Sample Preparation : Deactivate glassware with 5% dimethyldichlorosilane to prevent analyte adsorption. Use isotopically labeled internal standards (e.g., C analogs) for LC-MS quantification .
- Microcosm Assays : Conduct aerobic/anaerobic sludge incubations, monitoring parent compound and metabolites via SPE-HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
